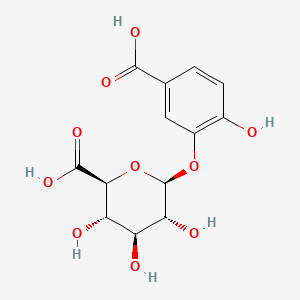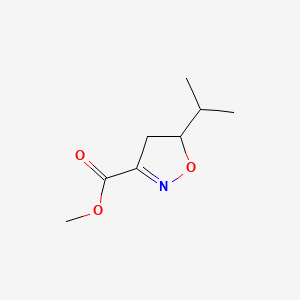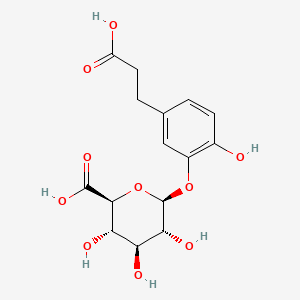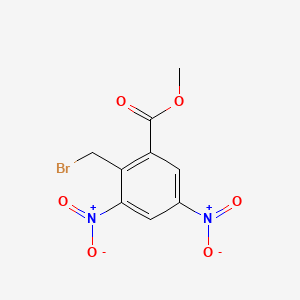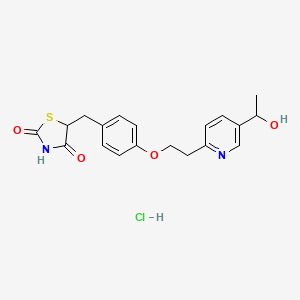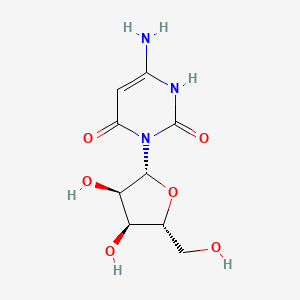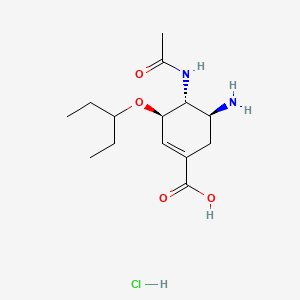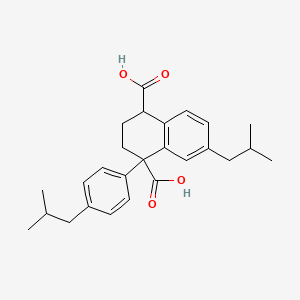
Ibuprofen-Dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ibuprofen Dimer is a derivative of Ibuprofen, a well-known non-steroidal anti-inflammatory drug (NSAID). It is used for the management of mild to moderate pain and inflammation . The typical commercial ibuprofen is sold as a racemic or equal mixture of ® and (S) mirror-image enantiomers .
Synthesis Analysis
The original synthesis of ibuprofen started with the compound 2-methylpropyl benzene . Ibuprofen exists as a cyclic hydrogen bonded dimer in a solid or liquid state . For improved performance due to higher drug solubility, it is beneficial to introduce ibuprofen into the body as a monomer, for instance as a sodium salt .Molecular Structure Analysis
The interaction between the dimer structure of ibuprofen drug and calf thymus DNA under simulative physiological conditions was investigated . The structure of ibuprofen is defined by the doubly intermolecular O–H⋯O C hydrogen bond in cyclic dimers .Chemical Reactions Analysis
The aggregation equilibria of ibuprofen acid in deionized water at temperatures between 20 and 40 °C in the 0.1–20.1 ppm concentration range was studied . In addition to the dimer, two aggregates formed by 32 and 128 monomeric units were found to co-exist in solution at the highest concentration tested .Physical And Chemical Properties Analysis
Ibuprofen is most commonly administered orally, but an intravenous formulation is also approved for use in the USA . It is extensively (>98%) bound to plasma proteins at therapeutic concentrations . Ibuprofen exhibits a low apparent volume of distribution that approximates plasma volume .Wissenschaftliche Forschungsanwendungen
Stabilitätsindikator in amorphen Feststoffdispersionen
Ibuprofen-Dimer kann als ein zufälliger Indikator für die Stabilität in amorphen Feststoffdispersionen (ASD) verwendet werden. Der frühzeitige Nachweis des Ibuprofen-Dimers kann als ein indirekter Indikator für eine mögliche physikalische Destabilisierung des ASD verwendet werden . Dieser Ansatz ist weniger zeitaufwendig im Vergleich zu herkömmlichen Methoden, die die Exposition von vorbereiteten ASDs gegenüber verschiedenen Belastungsbedingungen umfassen, um die Rekristallisation des Arzneimittels zu beobachten .
Herausforderungen bei der Arzneimittelformulierung
Die Erzielung einer hohen Wirkstoffbeladung bei gleichzeitiger Aufrechterhaltung der Stabilität von amorphen Feststoffdispersionen (ASD) ist eine der kritischen Herausforderungen bei der Formulierung in der Entwicklungsphase . Das Vorhandensein von this compound im ASD korrelierte gut mit der Festkörperstabilität von ASDs .
Nicht-steroidales Antirheumatikum (NSAID)
Ibuprofen ist ein etabliertes nicht-steroidales Antirheumatikum, das die Prostaglandin-Endoperoxid-Synthase hemmt . Eines der wichtigsten Merkmale, die die Ibuprofen-Struktur definieren, ist die zweifache intermolekulare O–H OQC-Wasserstoffbindung in cyclischen Dimeren .
Intermolekulare Wechselwirkungen
Das this compound spielt eine Rolle bei der Aufschlüsselung intermolekularer Wechselwirkungen in der kondensierten Phase von Ibuprofen und verwandten Verbindungen . Dies beinhaltet die spezifische Rolle und Quantifizierung von Wasserstoffbrückenbindungen und Dispersionskräften .
Verdampfungsenthalpie
Es gab weder Informationen über die Verdampfungsenthalpie von Ibuprofen noch darüber, wie diese thermische Eigenschaft durch das subtile Gleichgewicht zwischen verschiedenen Arten intermolekularer Wechselwirkungen bestimmt wird . In dieser Studie wurde die Verdampfungsenthalpie von Ibuprofen aus thermochemischen Experimenten abgeleitet
Wirkmechanismus
Target of Action
Ibuprofen, a well-established non-steroidal anti-inflammatory drug (NSAID), primarily targets the prostaglandin-endoperoxide synthase , also known as cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins and thromboxanes via the arachidonic acid pathway . Prostaglandins act as mediators of pain and fever, while thromboxanes stimulate blood clotting . Ibuprofen also inhibits the NF-κB activation , which regulates gene transcription of proinflammatory mediators .
Mode of Action
Ibuprofen acts as a non-selective inhibitor of COX . It inhibits both COX-1 and COX-2 isoenzymes through metabolism by the peroxidase function of these isoenzymes . This inhibition prevents the formation of phenoxyl radicals from a critical tyrosine residue, which is essential for the cyclooxygenase activity of COX-1 and COX-2 and prostaglandin synthesis .
Biochemical Pathways
The primary biochemical pathway affected by ibuprofen is the arachidonic acid pathway . By inhibiting COX, ibuprofen prevents the conversion of arachidonic acid into prostaglandins and thromboxanes . This inhibition reduces the production of these mediators of pain, fever, and inflammation .
Pharmacokinetics
Ibuprofen exhibits a two-compartment open model pharmacokinetics . It is rapidly and completely absorbed when administered orally . The area under the plasma concentration-time curve (AUC) of ibuprofen is dose-dependent . Ibuprofen binds extensively to plasma albumin in a concentration-dependent manner . At doses greater than 600mg, there is an increase in the unbound fraction of the drug, leading to an increased clearance of ibuprofen and a reduced AUC of the total drug . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .
Result of Action
The primary result of ibuprofen’s action is the reduction of pain, fever, and inflammation . By inhibiting the synthesis of prostaglandins and thromboxanes, ibuprofen reduces these symptoms associated with various conditions, including rheumatoid arthritis, osteoar
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ibuprofen Dimer involves the reaction of two molecules of Ibuprofen to form a dimeric compound.", "Starting Materials": [ "Ibuprofen" ], "Reaction": [ "Step 1: Dissolve Ibuprofen in a suitable solvent such as ethanol or methanol.", "Step 2: Heat the solution to reflux temperature and add a small amount of a catalyst such as sulfuric acid or phosphoric acid.", "Step 3: Continue heating the reaction mixture for several hours until the Ibuprofen molecules have reacted to form the dimeric compound.", "Step 4: Cool the reaction mixture and filter the solid product.", "Step 5: Wash the product with cold solvent and dry in a vacuum oven to obtain the pure Ibuprofen Dimer." ] } | |
CAS-Nummer |
1391054-15-1 |
Molekularformel |
C26H32O4 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
(1R,4R)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C26H32O4/c1-16(2)13-18-5-8-20(9-6-18)26(25(29)30)12-11-22(24(27)28)21-10-7-19(14-17(3)4)15-23(21)26/h5-10,15-17,22H,11-14H2,1-4H3,(H,27,28)(H,29,30)/t22-,26-/m1/s1 |
InChI-Schlüssel |
GXFQAIUKHDCTMF-ATIYNZHBSA-N |
Isomerische SMILES |
CC(C)CC1=CC=C(C=C1)[C@@]2(CC[C@H](C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O |
SMILES |
CC(C)CC1=CC=C(C=C1)C2(CCC(C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C2(CCC(C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O |
Synonyme |
(1RS,4RS)-7-(2-Methylrpopyl)1-[4-(2-methylpropyl)phenyl]-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic Acid; Ibuprofen Impurity G; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



